N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide
Overview
Description
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide, also known as N-Acetyl-S-phenyl-2-chloropropanamide, is a novel compound of interest to scientists due to its potential applications in the fields of medicine, pharmacology, and biochemistry. This compound is a derivative of the amino acid phenylalanine, and its synthesis involves the use of acetic anhydride and hydrochloric acid.
Scientific Research Applications
Medicine
In the medical field, this compound has potential applications in drug development . Its structural features, such as the sulfonyl group, may be useful in creating new medications with improved efficacy and safety profiles. It could be explored for its pharmacokinetic properties , such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for drug design .
Agriculture
“N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide” may serve as a chemical precursor in the synthesis of agricultural chemicals. Its sulfonyl group could be key in developing new pesticides or herbicides , potentially offering a new mode of action against pests and weeds .
Material Science
This compound’s robust chemical structure makes it a candidate for creating advanced polymers or coatings . Its ability to undergo various chemical reactions could lead to materials with specific properties like increased durability or resistance to environmental stressors .
Environmental Science
In environmental science, the compound could be used in pollutant remediation processes . Its chemical reactivity might be harnessed to neutralize or decompose hazardous substances, contributing to cleaner air and water .
Analytical Chemistry
The compound could play a role in the development of analytical reagents . Its unique molecular structure might interact selectively with other compounds, which can be useful in chromatography or spectroscopy for detecting specific substances .
Biochemistry
In biochemistry, “N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide” might be used as a molecular probe . It could help in studying protein interactions or enzyme activities due to its potential to bind with biological molecules .
properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-chloropropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4S/c1-7(12)11(16)13-9-3-5-10(6-4-9)19(17,18)14-8(2)15/h3-7H,1-2H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNYBSWVMALRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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